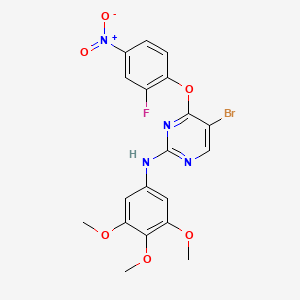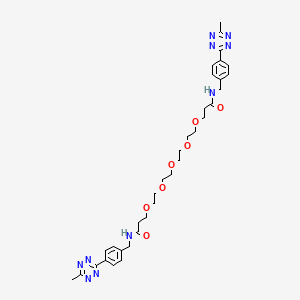
Methyltetrazine-PEG5-methyltetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG5-methyltetrazine is a compound that belongs to the class of polyethylene glycol-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and is known for its application in click chemistry. The compound contains two methyltetrazine moieties, which enable it to undergo inverse electron demand Diels-Alder reactions with strained alkenes such as trans-cyclooctene .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG5-methyltetrazine involves the coupling of methyltetrazine groups with a polyethylene glycol (PEG) spacer. The reaction typically employs conditions that favor the formation of stable dihydropyridazine linkages through inverse electron demand Diels-Alder reactions. Common solvents used in the synthesis include dichloromethane, acetonitrile, dimethylformamide, and dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions: Methyltetrazine-PEG5-methyltetrazine primarily undergoes inverse electron demand Diels-Alder reactions. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioorthogonal chemistry applications .
Common Reagents and Conditions:
Reagents: Strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene.
Conditions: The reactions typically occur in aqueous buffers or organic solvents at room temperature or slightly elevated temperatures
Major Products: The major product formed from these reactions is a stable dihydropyridazine linkage, which is highly useful in bioconjugation and imaging applications .
科学的研究の応用
Methyltetrazine-PEG5-methyltetrazine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells.
Medicine: Utilized in drug delivery systems and targeted therapy.
Industry: Applied in the development of advanced materials and nanotechnology .
作用機序
Methyltetrazine-PEG5-methyltetrazine exerts its effects through the inverse electron demand Diels-Alder reaction. The methyltetrazine moieties react with strained alkenes to form stable dihydropyridazine linkages. This reaction is highly selective and occurs without the need for accessory reagents, making it ideal for use in complex biological environments .
類似化合物との比較
- Methyltetrazine-PEG5-NHS
- Methyltetrazine-PEG5-alkyne
- Methyltetrazine-PEG5-azide
Comparison: Methyltetrazine-PEG5-methyltetrazine is unique due to its dual methyltetrazine moieties, which provide enhanced reactivity and selectivity in inverse electron demand Diels-Alder reactions. Compared to similar compounds, it offers better solubility and stability, making it more suitable for a wide range of applications .
特性
分子式 |
C34H44N10O7 |
|---|---|
分子量 |
704.8 g/mol |
IUPAC名 |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C34H44N10O7/c1-25-37-41-33(42-38-25)29-7-3-27(4-8-29)23-35-31(45)11-13-47-15-17-49-19-21-51-22-20-50-18-16-48-14-12-32(46)36-24-28-5-9-30(10-6-28)34-43-39-26(2)40-44-34/h3-10H,11-24H2,1-2H3,(H,35,45)(H,36,46) |
InChIキー |
WDEMZBSBIMOGBN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


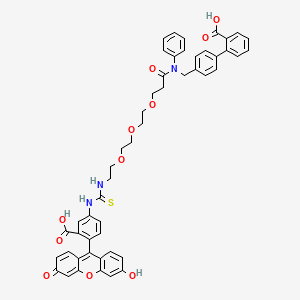
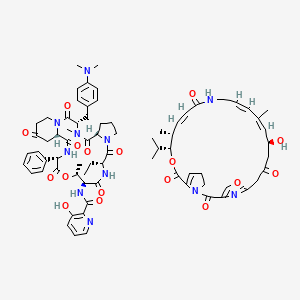
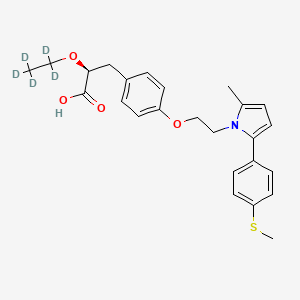
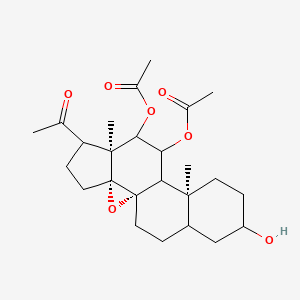
![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)
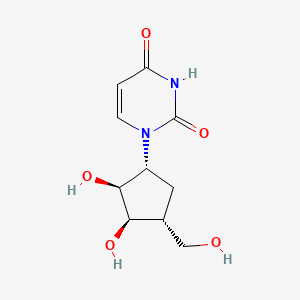
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
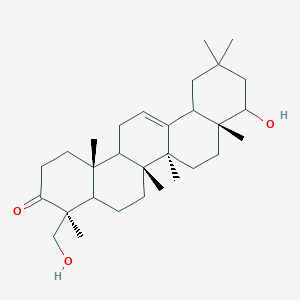
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)



